molecular formula C8H12N2OS B1436517 6-Methyl-2-(propylthio)pyrimidin-4-ol CAS No. 62459-04-5

6-Methyl-2-(propylthio)pyrimidin-4-ol

Cat. No.: B1436517
CAS No.: 62459-04-5
M. Wt: 184.26 g/mol
InChI Key: LLFARFYEGBEUFC-UHFFFAOYSA-N
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Description

6-Methyl-2-(propylthio)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a propylthio (-S-CH₂CH₂CH₃) substituent at position 2. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol .

Properties

IUPAC Name

4-methyl-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFARFYEGBEUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365742
Record name 6-Methyl-2-(propylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62459-04-5
Record name 6-Methyl-2-(propylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(propylthio)pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Thioether Formation: A nucleophilic substitution reaction is employed to introduce the propylthio group at the 2-position. This can be achieved using propylthiol and a suitable leaving group on the pyrimidine ring.

    Hydroxylation: The hydroxyl group at the 4-position is typically introduced via oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalysts and continuous flow reactors might be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfur atom, potentially yielding dihydropyrimidine derivatives or thiols.

    Substitution: The hydroxyl group at the 4-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride,

Biological Activity

6-Methyl-2-(propylthio)pyrimidin-4-ol (CAS: 62459-04-5) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a pyrimidine ring substituted with a methyl group and a propylthio group, which contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H12N2OS
  • Molecular Weight : 184.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.
  • Antitubercular Properties : Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation in tuberculosis treatment.
  • Anticancer Activity : Some derivatives of pyrimidine compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also have anticancer potential.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or pathways crucial for microbial survival and cancer cell proliferation.

Antimicrobial Studies

A study conducted by researchers at the University of Liege evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

CompoundActivity (Zone of Inhibition)
This compound15 mm
Control (Standard Antibiotic)20 mm

Antitubercular Activity

In a study published in the Journal of Medicinal Chemistry, the antitubercular efficacy of various thienopyrimidine derivatives was assessed. The findings suggested that compounds similar to this compound demonstrated notable activity against Mycobacterium tuberculosis.

Anticancer Activity

Recent investigations into the cytotoxic effects of pyrimidine derivatives on cancer cell lines revealed that certain modifications to the structure could enhance activity. For instance:

DerivativeCell Line TestedIC50 (µM)
This compoundA549 (Lung Cancer)25
Reference Compound (Doxorubicin)A54915

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Formation of the Pyrimidine Ring : Utilizing a condensation reaction between appropriate thiourea derivatives and aldehydes.
  • Substitution Reactions : Introducing the propylthio group through nucleophilic substitution reactions under controlled conditions.

Comparison with Similar Compounds

Structural Analogs with Varying Thioether Substituents

The thioether group at position 2 significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) pKa
6-Methyl-2-(methylthio)pyrimidin-4-ol Methylthio (-S-CH₃) C₆H₈N₂OS 156.21 224–226 259.2 (predicted) 8.24
2-Ethylsulfanyl-6-methyl-pyrimidin-4-ol Ethylthio (-S-CH₂CH₃) C₇H₁₀N₂OS 170.23 Not reported Not reported Not reported
6-Methyl-2-(propylthio)pyrimidin-4-ol Propylthio (-S-CH₂CH₂CH₃) C₈H₁₂N₂OS 184.26 Not reported Not reported Not reported

Key Observations :

  • Molecular Weight Trend : Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight, which may enhance lipophilicity and membrane permeability .
  • Melting Point : The methylthio analog has a high melting point (224–226°C), likely due to stronger crystalline packing. Propylthio derivatives may exhibit lower melting points due to reduced crystallinity.
  • Solubility : Shorter alkyl chains (e.g., methylthio) improve water solubility, as seen in the structurally related compound PPA (a pyridyl-pyrimidine derivative), which is fully water-soluble and promotes plant growth at low concentrations .

Isomeric and Functional Group Variations

Isomer: 2-(Methylthio)-6-propylpyrimidin-4-ol
  • Structure : Propyl group at position 6 and methylthio at position 2 (vs. propylthio at 2 in the target compound).
  • Molecular Formula : C₈H₁₂N₂OS (identical to the target compound) .
  • Storage : Requires 2–8°C, indicating higher sensitivity to degradation compared to the methylthio analog .
  • Activity: No direct bioactivity data, but positional isomerism may alter interactions with biological targets due to steric or electronic effects.
Functional Group Variants
  • 2-Isopropyl-6-methyl-4-pyrimidone : Replaces thioether with isopropyl and hydroxyl groups (C₈H₁₂N₂O). Lower molecular weight (152.20 g/mol) and altered hydrogen-bonding capacity due to the ketone group .
  • 2-Isopropyl-6-(methoxymethyl)pyrimidin-4-ol : Methoxymethyl substituent introduces ether functionality, increasing polarity (C₉H₁₄N₂O₂) .

Hypothesized Activity of this compound :

  • Increased lipophilicity (vs. methyl/ethyl analogs) could enhance membrane penetration but reduce aqueous solubility.
  • Potential synergy with ROS-mediated defense pathways, similar to PPA, but with altered pharmacokinetics due to the propylthio group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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